molecular formula C18H21N3O B7501529 N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

货号 B7501529
分子量: 295.4 g/mol
InChI 键: WXJAZKMWEGLKTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide, also known as CPQ or JNJ-31020028, is a novel, small molecule inhibitor of the sodium-calcium exchanger (NCX). It has been shown to have potential therapeutic applications in a variety of diseases, including heart failure, stroke, and Alzheimer's disease.

作用机制

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is a selective inhibitor of the sodium-calcium exchanger (NCX), which is a membrane protein that regulates calcium homeostasis in cells. By inhibiting NCX, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces the influx of calcium into cells, which can have a variety of effects on cellular function. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium overload and improves contractility. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium influx and protects against excitotoxicity.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide improves contractility, reduces hypertrophy, and reduces fibrosis. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces beta-amyloid accumulation, reduces inflammation, and improves cognitive function. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have antiarrhythmic effects in the heart and neuroprotective effects in the brain.

实验室实验的优点和局限性

One advantage of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its selectivity for NCX, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its relatively low potency, which may limit its efficacy in some disease models. In addition, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has not been fully established.

未来方向

There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide. One area of interest is the development of more potent NCX inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in other disease models, such as Parkinson's disease and Huntington's disease. Finally, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide should be further investigated to determine its potential for clinical use.

合成方法

The synthesis of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been described in several publications. In brief, the synthesis involves the reaction of 4-chloroquinoline-2-carboxylic acid with cyclopropylamine, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified by column chromatography to yield N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in high purity.

科学研究应用

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been studied extensively in preclinical models of heart failure, stroke, and Alzheimer's disease. In heart failure, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to improve cardiac function and reduce mortality in animal models. In stroke, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce infarct size and improve neurological outcomes in rodent models. In Alzheimer's disease, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function in mouse models.

属性

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(17-8-5-13-3-1-2-4-16(13)20-17)19-14-9-11-21(12-10-14)15-6-7-15/h1-5,8,14-15H,6-7,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAZKMWEGLKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。